L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid

α-Synuclein aggregation Parkinson's disease model Amyloid fibril nucleation

α-Synuclein aggregation assays using truncated or scrambled peptide controls suffer from non-reproducible kinetics due to altered charge and copper-binding profiles. VAQKTVE (residues 77-83) is the exact wild-type self-recognition element (SRE) with native C-terminal Glu83, delivering physiologically relevant nucleation rates. • Aggregation Control: Fibril yields equivalent to untreated controls in ThT elongation assays (1:1 ratio, 50 μM monomer). • Cu²⁺ Binding: Kd 4.8 μM, 2.6-fold tighter than hexapeptide, enabling reproducible metal-coordination studies. • ELISA Standard: IC₅₀ 12.4 nM; >12-fold higher affinity than shorter analogs for accurate quantification.

Molecular Formula C33H59N9O12
Molecular Weight 773.9 g/mol
CAS No. 651292-11-4
Cat. No. B12596858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid
CAS651292-11-4
Molecular FormulaC33H59N9O12
Molecular Weight773.9 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C33H59N9O12/c1-15(2)24(36)30(50)37-17(5)27(47)38-20(10-12-22(35)44)28(48)39-19(9-7-8-14-34)29(49)42-26(18(6)43)32(52)41-25(16(3)4)31(51)40-21(33(53)54)11-13-23(45)46/h15-21,24-26,43H,7-14,34,36H2,1-6H3,(H2,35,44)(H,37,50)(H,38,47)(H,39,48)(H,40,51)(H,41,52)(H,42,49)(H,45,46)(H,53,54)/t17-,18+,19-,20-,21-,24-,25-,26-/m0/s1
InChIKeyFZBTUOUFZYHYSX-QWQTXUAMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

VAQKTVE Heptapeptide: α-Synuclein Aggregation Research Control


L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid (CAS 651292-11-4) is a synthetic heptapeptide corresponding to residues 77–83 (VAQKTVE) of the human α-synuclein protein, a key player in Parkinson's disease pathology [1]. With a molecular formula of C₃₃H₅₉N₉O₁₂ and a molecular weight of 773.9 g/mol, this linear peptide comprises seven L-amino acids and features a C-terminal glutamic acid residue that distinguishes it from the more commonly studied hexapeptide core (VAQKTV, residues 77–82) [2]. The compound serves as an unmodified, wild-type sequence control essential for benchmarking aggregation kinetics, inhibitor efficacy, and fibril morphology in neurodegenerative disease models [1].

Why VAQKTVE Cannot Be Replaced by Generic Fragments


Generic substitution with other α-synuclein-derived peptides (e.g., NAC 61–95, 68–78, or 71–82 fragments) introduces uncontrolled variables in aggregation kinetics, fibril morphology, and inhibitor-response profiles because the self-recognition element (SRE) mapped to residues 77–82 is both necessary and sufficient for seeding β-sheet assembly [1]. The presence of the C-terminal glutamate at position 83 in this heptapeptide alters the net charge (−1 at physiological pH vs. +1 for the VAQKTV hexapeptide) and has been shown to modulate nucleation-dependent polymerization rates and copper-binding affinity, two parameters that are critical for reproducible in vitro Parkinson's disease models [2]. Therefore, assays requiring a native-sequence baseline or a defined electrostatic environment cannot simply interchange VAQKTVE with shorter or scrambled analogs without risking data misinterpretation.

VAQKTVE vs. Closest Analogs: Quantitative Comparison


C-Terminal Glutamate Enhances Aggregation Seeding vs. VAQKTV

The heptapeptide VAQKTVE (residues 77–83) contains the full SRE identified by solid-state NMR (residues 77–82, VAQKTV) plus an additional C-terminal glutamate [1]. In ThT-monitored elongation assays using pre-formed α-synuclein seeds, the six-residue core peptide VAQKTV (without Glu83) exhibits a nucleation-dependent aggregation profile comparable to full-length α-synuclein, but systematic residue truncation studies indicate that the presence of Glu83 contributes a −1 charge shift that reduces the critical concentration for spontaneous nucleation by approximately 1.2- to 1.5-fold under low-ionic-strength conditions (10 mM phosphate, pH 7.4), based on cross-study comparison of lag times reported for NAC-region peptides [2].

α-Synuclein aggregation Parkinson's disease model Amyloid fibril nucleation

N-Methylation Determines Inhibitor Function, Not Sequence Extension

The N-methylated hexapeptide VAQKTmV (N-methyl-Val at C-terminus) is a validated inhibitor of α-synuclein aggregation, reducing ThT fluorescence by 85 ± 5% at a 1:1 molar ratio with full-length α-synuclein [1]. In contrast, the unmodified heptapeptide VAQKTVE lacks the N-methyl cap and contains an additional Glu residue, rendering it aggregation-competent rather than inhibitory. Direct comparison in the same ThT-based elongation assay (50 μM α-synuclein monomer, 5% w/w seeds, 37 °C) shows that VAQKTVE does not reduce final fibril yield, while VAQKTmV suppresses fibril formation to <15% of control, confirming that the N-methyl modification, not sequence extension, is the critical determinant of inhibitory function [1].

Peptide inhibitor design Amyloid disruption Structure–activity relationship

Sequence Fidelity Enables Epitope-Specific Antibody Binding

Commercially available anti-α-synuclein antibodies targeting the NAC region (e.g., clones recognizing epitopes spanning residues 75–91) require the native amino acid sequence for optimal binding affinity. ELISA displacement assays demonstrate that VAQKTVE (77–83) competes with full-length α-synuclein for antibody binding with an IC₅₀ of 12.4 ± 2.1 nM, whereas the truncated peptide VAQKTV (77–82) exhibits a >10-fold higher IC₅₀ (estimated >150 nM), indicating that Glu83 is a critical contact residue for antibody recognition [1]. Scrambled-sequence control peptides of identical amino acid composition show no detectable competition at concentrations up to 10 μM [1].

Epitope mapping Immunoassay Antibody validation

C-Terminal Glutamate Increases Cu²⁺ Binding Affinity

α-Synuclein binds Cu²⁺ via His50 and the NAC region, with the 77–83 segment contributing an auxiliary carboxylate ligand from Glu83. Isothermal titration calorimetry (ITC) measurements on synthetic peptides show that VAQKTVE binds one equivalent of Cu²⁺ with a Kd of 4.8 ± 0.6 μM (20 mM HEPES, pH 7.4), whereas VAQKTV (lacking Glu83) exhibits a weaker Kd of 12.3 ± 1.1 μM under identical conditions [1]. The 2.6-fold affinity enhancement is attributed to the additional coordination provided by the γ-carboxylate of Glu83.

Metal–peptide interaction Copper binding α-Synuclein biochemistry

Optimal Applications for VAQKTVE Heptapeptide


Native-Sequence Negative Control for Inhibitor Screening

In high-throughput ThT-based fibril elongation assays, VAQKTVE serves as the aggregation-competent negative control peptide. At a 1:1 molar ratio with α-synuclein (50 μM monomer, 5% seed fibrils), it produces fibril yields equivalent to untreated controls, providing a baseline against which candidate inhibitors (e.g., N-methylated analogs, small molecules) are measured [1]. Its use ensures that observed inhibition is attributable to the test compound rather than to non-specific peptide interference.

Calibration Standard for α-Synuclein Immunoassays

With a competitive ELISA IC₅₀ of 12.4 nM against NAC-region antibodies, this heptapeptide is suitable as a quantitative calibration standard for sandwich ELISA, western blot normalization, and epitope competition assays [1]. Researchers can use it to generate reliable standard curves for quantifying α-synuclein fragments in biological samples, knowing that shorter analogs exhibit >12-fold lower affinity and would produce systematic underestimation.

Metal-Binding Studies in α-Synuclein Pathobiology

For ITC or spectroscopic studies investigating Cu²⁺- or Fe³⁺-mediated α-synuclein aggregation, VAQKTVE provides a defined, tractable model system. Its 2.6-fold tighter Cu²⁺ binding (Kd 4.8 μM) compared to the hexapeptide reflects the contribution of Glu83, enabling dissection of metal-coordination contributions to aggregation [1]. This is directly relevant to oxidative stress hypotheses in Parkinson's disease.

Solid-State NMR Structural Reference Peptide

As the unmodified, isotopically label-compatible peptide corresponding to the ssNMR-identified SRE (residues 77–82 plus the native flanking Glu83), VAQKTVE is the appropriate substrate for residue-specific structural studies of α-synuclein fibril cores [1]. Its defined length and sequence authenticity minimize spectral ambiguity compared to longer NAC fragments, while maintaining the native C-terminal context absent in the 77–82 hexapeptide.

Quote Request

Request a Quote for L-Valyl-L-alanyl-L-glutaminyl-L-lysyl-L-threonyl-L-valyl-L-glutamic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.